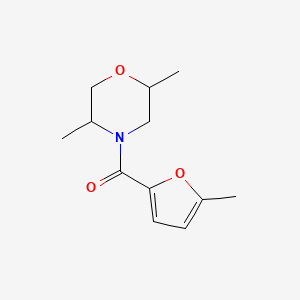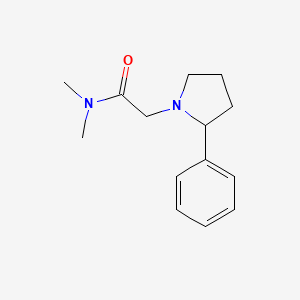![molecular formula C17H15NO2S B7571472 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol, also known as PXS-4681A, is a novel drug compound that has been gaining attention in the scientific community for its potential therapeutic applications.
Scientific Research Applications
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and anti-fibrotic properties, making it a promising drug candidate for the treatment of diseases such as pulmonary fibrosis, liver fibrosis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol works by inhibiting the activity of a protein called galectin-3, which is involved in the inflammatory and fibrotic processes in various organs. By inhibiting galectin-3, 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol reduces inflammation and fibrosis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol reduces inflammation and fibrosis in various organs, including the lungs, liver, and intestines. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is its potential therapeutic applications in various diseases, making it a valuable drug candidate for further development. However, one limitation is the lack of human clinical trials, which are necessary to determine the safety and efficacy of the drug in humans.
Future Directions
For 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol include conducting human clinical trials to determine the safety and efficacy of the drug in humans, as well as exploring its potential therapeutic applications in other diseases. Further research is also needed to fully understand the mechanism of action of 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol and its potential side effects. Additionally, the development of more potent and selective galectin-3 inhibitors may lead to more effective treatments for various diseases.
In conclusion, 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is a promising drug compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-fibrotic, and neuroprotective properties make it a valuable drug candidate for further development. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is synthesized through a multi-step process involving the reaction of 4-methylphenyl-2-chloroacetate with 2-mercapto-5-(4-methylphenyl)-1,3,4-oxadiazole, followed by reaction with 4-hydroxybenzaldehyde. The final product is purified through column chromatography and recrystallization.
properties
IUPAC Name |
4-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-2-4-13(5-3-12)17-10-15(20-18-17)11-21-16-8-6-14(19)7-9-16/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBIEZWXUQIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)




![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)
![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)

![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)
![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)